

What are the chemical properties of Bis-Cyano-PEG5?

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Compound of Interest

Compound Name: *Bis-Cyano-PEG5*

Cat. No.: *B3041917*

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An In-Depth Technical Guide to Bis-Cyano-PEG5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and handling of **Bis-Cyano-PEG5**, a homobifunctional polyethylene glycol (PEG) linker. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established principles of nitrile and PEG chemistry to offer practical insights for its application in research and development.

Core Chemical Properties

Bis-Cyano-PEG5, also known as 3,3'-(2,2'-(2,2'-oxybis(ethane-2,1-diyl))bis(oxy))bis(propane-1-carbonitrile), is a polyethylene glycol derivative with five ethylene glycol units capped at both ends with a cyanoethyl group.

Table 1: Physicochemical Properties of **Bis-Cyano-PEG5**

Property	Value	Source/Method
CAS Number	41263-79-0	SiChem GmbH
Molecular Formula	C14H24N2O5	SiChem GmbH
Molecular Weight	300.36 g/mol	SiChem GmbH
Appearance	Not specified (likely a colorless to pale yellow liquid or low-melting solid)	Inferred from similar PEG compounds
Purity	> 95%	SiChem GmbH
Solubility	Expected to be soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).	Inferred from properties of similar PEG compounds.
Storage	Store at -20°C for long-term stability.	Inferred from supplier recommendations for similar PEG reagents.

Reactivity and Chemical Transformations

The primary reactive sites of **Bis-Cyano-PEG5** are the terminal nitrile (cyano) groups. These groups can undergo several chemical transformations, making the molecule a versatile linker for bioconjugation and materials science.

Reduction to Primary Amines

The most common and synthetically useful reaction of the nitrile groups is their reduction to primary amines. This transformation converts the bifunctional cyano linker into a bifunctional amine linker (Bis-Amino-PEG5), which can then be used for conjugation to molecules containing amine-reactive functional groups, such as NHS esters or isothiocyanates.

Common reducing agents for this transformation include:

- Lithium aluminum hydride (LiAlH_4): A powerful reducing agent that provides high yields of the primary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
- Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. This method is often considered milder than using metal hydrides.

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. This would convert **Bis-Cyano-PEG5** into a dicarboxylic acid-terminated PEG linker. This transformation provides another route to a bifunctional linker with different reactivity, suitable for carbodiimide-mediated couplings (e.g., with EDC/NHS) to primary amines.

Potential Applications

The versatility of the cyano group allows for the use of **Bis-Cyano-PEG5** as a precursor to other bifunctional linkers, primarily the diamino-PEG5 derivative. These linkers are valuable in several areas of drug development and research:

- Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect the antibody to the cytotoxic payload. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the conjugate.
- PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Bifunctional PEGs are commonly employed for this purpose.
- Surface Modification: The bifunctional nature of the derived linkers allows for the modification of surfaces, nanoparticles, or hydrogels to introduce specific functionalities for targeted drug delivery or diagnostic applications.
- Peptide and Protein Modification: The diamino-PEG5 derivative can be used to crosslink proteins or to conjugate peptides to other molecules.

Experimental Protocols (Exemplary)

The following are proposed experimental protocols based on standard organic chemistry procedures for the transformation and subsequent use of nitrile-containing compounds. Note: These are illustrative protocols and should be optimized for specific applications.

Protocol for Reduction of Bis-Cyano-PEG5 to Bis-Amino-PEG5

This protocol describes the reduction of the terminal cyano groups to primary amines using lithium aluminum hydride.

Materials:

- **Bis-Cyano-PEG5**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or THF
- Dry glassware under an inert atmosphere (Nitrogen or Argon)
- Sodium sulfate (Na_2SO_4)
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve **Bis-Cyano-PEG5** (1 equivalent) in anhydrous diethyl ether or THF.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of LiAlH_4 (typically 2-3 equivalents per nitrile group) in the same anhydrous solvent to the stirred solution of **Bis-Cyano-PEG5**.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2250 cm^{-1}).
- Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate at 0°C .
- Stir the resulting mixture vigorously until two clear layers form.
- Separate the organic layer. Extract the aqueous layer with additional diethyl ether or THF (2-3 times).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Bis-Amino-PEG5.
- The product can be further purified by column chromatography if necessary.

Characterization of Bis-Amino-PEG5

The successful conversion to the diamine can be confirmed by:

- FT-IR Spectroscopy: Disappearance of the $\text{C}\equiv\text{N}$ stretch (around 2250 cm^{-1}) and appearance of N-H stretching vibrations (around $3300\text{-}3500\text{ cm}^{-1}$).
- ^1H NMR Spectroscopy: Appearance of new signals corresponding to the methylene groups adjacent to the newly formed amino groups.
- Mass Spectrometry: Confirmation of the expected molecular weight for the diamine product.

Visualizing the Experimental Workflow

The following diagrams illustrate the chemical transformation and a potential application workflow.

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